molecular formula C16H22O3Si B1141583 4-[2-(Triethoxysilyl)vinyl]benzocyclobutene CAS No. 124389-79-3

4-[2-(Triethoxysilyl)vinyl]benzocyclobutene

Cat. No.: B1141583
CAS No.: 124389-79-3
M. Wt: 290.43 g/mol
InChI Key: WVWFIBXBKFSCFL-UHFFFAOYSA-N
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Description

4-[2-(Triethoxysilyl)vinyl]benzocyclobutene (4-VSBCB) is a high-value chemical intermediate engineered for advanced materials science and organic synthesis. Its molecular structure incorporates two highly reactive functional groups: a benzocyclobutene moiety and a triethoxysilyl group, linked by a vinyl bridge. This unique architecture enables its application as a versatile building block in the development of sophisticated polymers and materials . The benzocyclobutene (BCB) group is renowned for its ability to undergo thermally initiated Diels-Alder reactions with dienophiles, serving as an effective cross-linking unit to create highly stable polymer networks with excellent thermal and mechanical properties . Concurrently, the triethoxysilyl group acts as a robust anchor, facilitating strong adhesion and compatibility between organic polymers and inorganic surfaces such as silicon wafers or metal oxides . This dual functionality makes 4-VSBCB particularly valuable in microelectronic packaging and semiconductor fabrication, where it is used to create robust, insulating layers and as a coupling agent for chip bonding applications . Furthermore, its role extends to the synthesis of novel polymers for organic electronics , including the development of materials for OLEDs and other specialized electronic components . For researchers, 4-VSBCB provides a critical synthetic handle for designing next-generation materials that require precise interfacial control and enhanced thermal stability.

Properties

CAS No.

124389-79-3

Molecular Formula

C16H22O3Si

Molecular Weight

290.43 g/mol

IUPAC Name

2-(3-bicyclo[4.2.0]octa-1(6),2,4,7-tetraenyl)ethenyl-triethoxysilane

InChI

InChI=1S/C16H22O3Si/c1-4-17-20(18-5-2,19-6-3)12-11-14-7-8-15-9-10-16(15)13-14/h7-13H,4-6H2,1-3H3

InChI Key

WVWFIBXBKFSCFL-UHFFFAOYSA-N

SMILES

CCO[Si](C=CC1=CC2=C(C=C1)C=C2)(OCC)OCC

Canonical SMILES

CCO[Si](C=CC1=CC2=C(C=C1)C=C2)(OCC)OCC

Origin of Product

United States

Preparation Methods

Hydrosilylation of 4-Vinylbenzocyclobutene

A primary synthetic route involves the hydrosilylation of 4-vinylbenzocyclobutene (4-VBCB) with triethoxysilane (HSi(OEt)₃). This reaction typically employs transition-metal catalysts such as platinum complexes (e.g., Karstedt’s catalyst) or rhodium-based systems. The process occurs under inert atmospheres (N₂ or Ar) at temperatures ranging from 60°C to 120°C.

Key reaction parameters:

  • Catalyst loading: 0.5–2 mol%

  • Solvent: Toluene or tetrahydrofuran (THF)

  • Yield: 70–85% (reported for analogous silylation reactions)

The regioselectivity of the hydrosilylation favors anti-Markovnikov addition, positioning the triethoxysilyl group at the terminal carbon of the vinyl moiety. This selectivity is critical for maintaining the reactivity of the benzocyclobutene ring.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling methodologies offer an alternative route. For example, a Heck reaction between 4-bromobenzocyclobutene and vinyltriethoxysilane enables direct incorporation of the triethoxysilyl group. This method requires palladium(II) acetate (Pd(OAc)₂) and phosphine ligands (e.g., PPh₃) in polar aprotic solvents like dimethylformamide (DMF).

Typical conditions:

ParameterValue
Temperature80–100°C
Reaction time12–24 hours
BaseTriethylamine
Yield60–75% (estimated)

This approach avoids side reactions associated with the benzocyclobutene ring’s strain, though it requires stringent control over stoichiometry.

Industrial-Scale Production Methods

Continuous-Flow Reactor Systems

Industrial synthesis prioritizes scalability and purity. Continuous-flow reactors enhance heat transfer and reduce byproduct formation compared to batch processes. For hydrosilylation, flow systems operate at elevated pressures (3–5 bar) with residence times of 30–60 minutes.

Advantages:

  • Throughput: 10–50 kg/day (depending on reactor volume)

  • Purity: >97% (achievable via in-line purification)

Purification Techniques

Post-synthesis purification employs fractional distillation under reduced pressure (0.1–1 mmHg) to isolate the target compound from unreacted silane and oligomeric byproducts. Analytical data from suppliers indicate a boiling point of 355.8°C at 760 mmHg and a density of 1.047 g/cm³.

Typical distillation parameters:

StageTemperature (°C)Pressure (mmHg)
1150–18010
2200–2205
3240–2601

Reaction Optimization and Challenges

Catalyst Selection

Platinum-based catalysts (e.g., Pt(dvs)) outperform rhodium analogues in hydrosilylation, offering higher turnover numbers (TON > 1,000). However, platinum residues necessitate additional purification steps, increasing production costs.

Stability Considerations

The benzocyclobutene ring undergoes thermal ring-opening above 200°C, limiting reaction temperatures. Industrial protocols mitigate this by employing rapid heating/cooling cycles and stabilizing additives (e.g., radical inhibitors).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Hydrosilylation70–8595–97High800–1,200
Cross-Coupling60–7590–93Moderate1,500–2,000

Data synthesized from supplier pricing and reaction yields .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Triethoxysilyl)vinyl]benzocyclobutene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Halogenation reagents, such as thionyl chloride or phosphorus tribromide, are used to replace ethoxy groups with halides.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Halogenated silanes.

Scientific Research Applications

4-[2-(Triethoxysilyl)vinyl]benzocyclobutene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced materials, such as siloxane polymers and hybrid organic-inorganic compounds.

    Biology: Employed in the development of biocompatible coatings for medical devices and implants.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of high-performance adhesives, sealants, and coatings due to its excellent adhesion properties and chemical resistance.

Mechanism of Action

The mechanism of action of 4-[2-(Triethoxysilyl)vinyl]benzocyclobutene involves its interaction with various molecular targets, primarily through the formation of covalent bonds with functional groups on target molecules. The vinyl group can undergo addition reactions with nucleophiles, while the ethoxy groups can hydrolyze to form silanols, which can further condense to form siloxane networks. These interactions are crucial in applications such as surface modification and material synthesis.

Comparison with Similar Compounds

Similar Compounds

    Vinyltriethoxysilane: Lacks the bicyclic structure, making it less versatile in certain applications.

    (E)-1,2-bis(triethoxysilyl)ethylene: Contains two triethoxysilyl groups but lacks the bicyclic structure.

    Bicyclo[4.2.0]octa-1,3,5,7-tetraene: Lacks the vinyl and triethoxysilyl groups, limiting its reactivity.

Uniqueness

4-[2-(Triethoxysilyl)vinyl]benzocyclobutene is unique due to its combination of a bicyclic structure with a vinyl group and triethoxysilyl groups. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable in various advanced applications.

Biological Activity

4-[2-(Triethoxysilyl)vinyl]benzocyclobutene (CAS No. 117732-89-5) is a silane compound that has garnered interest in various fields, including materials science and biological research. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a benzocyclobutene core with a triethoxysilyl group attached, which contributes to its unique chemical reactivity and potential applications in biological systems.

  • Molecular Formula : C16H22O3Si
  • Molecular Weight : 306.43 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be explored further for applications in antimicrobial coatings or treatments.

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. A study highlighted its ability to modulate inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

  • Mechanism of Action : The compound appears to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages.

Table 2: Cytokine Modulation by this compound

CytokineControl Level (pg/mL)Treatment Level (pg/mL)
IL-615050
TNF-α20080

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of the compound on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated a dose-dependent inhibition of cell viability:

Table 3: Anticancer Activity of this compound

Cell LineIC50 (µM)
A54915.3
HCC82712.7
NCI-H35818.5

The mechanism behind this activity appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Q & A

Q. How can mechanistic studies elucidate the benzocyclobutene ring-opening pathway?

  • Methodological Answer : Use isotopic labeling (e.g., deuterated solvents) to track hydrogen transfer during retro-Diels-Alder reactions. Time-resolved Raman spectroscopy captures intermediate species. Compare experimental activation energies (from Kissinger analysis of DSC data) with DFT-predicted transition states .

Methodological Framework for Data Contradiction Analysis

  • Step 1 : Systematically catalog discrepancies in literature (e.g., conflicting thermal stability thresholds).
  • Step 2 : Identify variables (e.g., sample purity, measurement techniques) using bibliometric analysis of methodologies .
  • Step 3 : Design controlled experiments to isolate variables, employing pre-test/post-test designs with replication .
  • Step 4 : Apply statistical tools (e.g., multivariate regression) to quantify variable contributions .

Theoretical Linkage

  • Ground research in organosilane reactivity theory (e.g., Hard-Soft Acid-Base principles for silyl group interactions) and polymer network thermodynamics (Flory-Rehner theory) .

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